Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide
Overview
Description
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide is a complex organic compound belonging to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with various functional groups such as methoxy, methyl, and methylsulfanyl groups. The hydroiodide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this specific compound, 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea are used as starting materials. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and carried out in refluxing ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydroiodide salt form can be prepared by treating the free base with hydroiodic acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the dihydropyrimidine ring can interact with nucleic acids or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A similar compound with a different substitution pattern on the dihydropyrimidine ring.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the presence of the hydroiodide salt form. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S.HI/c1-6-23-16(20)14-10(2)18-17(24-5)19-15(14)12-8-7-11(21-3)9-13(12)22-4;/h7-9,15H,6H2,1-5H3,(H,18,19);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIITXVSHSZWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)OC)OC)SC)C.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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